N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a propyl group attached to a benzothiadiazine ring system. The presence of the carboxamide and dioxide functionalities further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Addition of Methyl and Propyl Groups: These groups are typically added via alkylation reactions using alkyl halides and strong bases.
Formation of the Carboxamide and Dioxide Functionalities:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxide functionality to sulfides or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted chlorophenyl derivatives, carboxylic acids, and amines.
Scientific Research Applications
N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: Lacks the methyl and propyl groups, leading to different chemical and biological properties.
N-(2-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: Lacks the propyl group, affecting its reactivity and applications.
N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide: Lacks the dioxide functionality, altering its chemical behavior.
Uniqueness
N-(2-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of all these functional groups, which contribute to its diverse reactivity and wide range of applications in scientific research.
Properties
Molecular Formula |
C18H18ClN3O3S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-10-22-12(2)21-26(24,25)17-11-13(8-9-16(17)22)18(23)20-15-7-5-4-6-14(15)19/h4-9,11H,3,10H2,1-2H3,(H,20,23) |
InChI Key |
BYIJYIYKPHHYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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